4-(5,7-Dichloro-2-pyridin-3-YL-1H-indol-3-YL)-butan-1-amine
Overview
Description
4-(5,7-Dichloro-2-pyridin-3-YL-1H-indol-3-YL)-butan-1-amine is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms and an indole moiety connected via a butylamine chain. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,7-Dichloro-2-pyridin-3-YL-1H-indol-3-YL)-butan-1-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: Starting from a suitable indole precursor, the indole ring is constructed through cyclization reactions.
Chlorination of Pyridine: The pyridine ring is chlorinated at specific positions using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated pyridine is then coupled with the indole moiety using a coupling agent like palladium on carbon (Pd/C) under hydrogenation conditions.
Introduction of Butylamine Chain:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyridine ring or the indole moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions of the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: Palladium on carbon (Pd/C), hydrogen gas.
Major Products Formed
Oxidation Products: Oxidized derivatives of the indole moiety.
Reduction Products: Reduced forms of the pyridine or indole rings.
Substitution Products: Substituted derivatives at the chlorinated positions of the pyridine ring.
Scientific Research Applications
4-(5,7-Dichloro-2-pyridin-3-YL-1H-indol-3-YL)-butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(5,7-Dichloro-2-pyridin-3-YL-1H-indol-3-YL)-butan-1-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(5,7-Dichloro-2-pyridin-3-YL-1H-indol-3-YL)-butan-2-amine: Similar structure with a different position of the amine group.
4-(5,7-Dichloro-2-pyridin-3-YL-1H-indol-3-YL)-butan-1-ol: Similar structure with a hydroxyl group instead of an amine group.
4-(5,7-Dichloro-2-pyridin-3-YL-1H-indol-3-YL)-butanoic acid: Similar structure with a carboxylic acid group instead of an amine group.
Uniqueness
The uniqueness of 4-(5,7-Dichloro-2-pyridin-3-YL-1H-indol-3-YL)-butan-1-amine lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(5,7-dichloro-2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3/c18-12-8-14-13(5-1-2-6-20)16(11-4-3-7-21-10-11)22-17(14)15(19)9-12/h3-4,7-10,22H,1-2,5-6,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCIYEUWRNKWKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C3=C(N2)C(=CC(=C3)Cl)Cl)CCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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